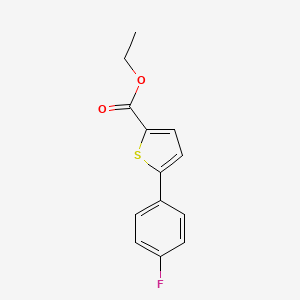

Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate

Descripción

Historical Context and Discovery Timeline

The historical foundation of this compound traces back to the pioneering discoveries in thiophene chemistry initiated by Viktor Meyer in 1882. Meyer's seminal work began when he investigated the formation of a distinctive blue indophenin dye that appeared when isatin was mixed with sulfuric acid and crude benzene. Initially, this blue coloration was attributed to benzene itself, but Meyer's meticulous investigation revealed that thiophene was the actual substance responsible for this characteristic reaction. This discovery established thiophene as a fundamental heterocyclic compound with the formula C₄H₄S, consisting of a planar five-membered ring containing one sulfur heteroatom.

The evolution from Meyer's initial thiophene discovery to modern fluorinated thiophene derivatives like this compound represents a sophisticated progression in synthetic methodology. According to PubChem databases, this compound was first cataloged on November 13, 2007, with its most recent structural and property modifications recorded as recently as May 24, 2025. This timeline indicates active ongoing research interest in this particular compound, spanning nearly two decades of documented scientific investigation.

The synthetic accessibility of this compound has been facilitated by advances in palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling methodologies. Research documented in the European Journal of Medicinal Chemistry describes the general synthetic approach utilizing 5-bromothiophene-2-carboxylic acid derivatives and 4-fluorobenzeneboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst, potassium phosphate base, and N,N-dimethylformamide solvent at elevated temperatures. These synthetic developments have achieved yields ranging from 43 to 71 percent, demonstrating the maturation of synthetic protocols for accessing such fluorinated thiophene architectures.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly as it relates to electron-rich aromatic systems and their functionalization patterns. Thiophene derivatives, as documented in comprehensive reviews, belong to a class of heterocyclic compounds that exhibit aromatic character through their compliance with the Hückel 4n+2 π-electron rule. The thiophene ring system demonstrates resonance stabilization energy of 22-28 kilocalories per mole, which, while somewhat less than benzene's 36 kilocalories per mole, still confers significant thermodynamic stability to the aromatic framework.

The incorporation of the para-fluorophenyl substituent at the 5-position of the thiophene ring introduces several significant electronic and steric effects that enhance the compound's chemical versatility. Fluorine's high electronegativity and compact atomic radius create unique electronic perturbations within the conjugated system while maintaining relatively minimal steric interference. This substitution pattern allows for fine-tuning of the compound's electronic properties, making it particularly valuable as a building block in medicinal chemistry and materials science applications.

The ester functionality at the 2-position further amplifies the compound's synthetic utility by providing a readily manipulable functional group that can undergo various transformations including hydrolysis, reduction, and nucleophilic substitution reactions. Research synthesis protocols demonstrate that related ethyl thiophene-2-carboxylate derivatives can be efficiently prepared through nucleophilic displacement reactions involving appropriately substituted chloroacrylonitriles and thioglycolate esters. These synthetic approaches typically employ sodium methoxide as base in methanol-dimethylformamide solvent systems, achieving good yields under mild reaction conditions.

Table 1: Key Molecular Properties of this compound

The compound's significance extends to its role as a heterocyclic building block in pharmaceutical research, where thiophene derivatives have demonstrated diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern present in this compound, combining aromatic fluorine substitution with ester functionality, provides a molecular scaffold that can be readily modified to optimize pharmacological properties while maintaining favorable physicochemical characteristics.

Contemporary research applications of this compound encompass its utilization in structure-activity relationship studies, where systematic modifications of the thiophene core can elucidate the molecular determinants of biological activity. The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, including those incorporating additional nitrogen-containing heterocycles or extended aromatic frameworks. These synthetic transformations often employ palladium-catalyzed coupling reactions, nucleophilic aromatic substitution, and various condensation methodologies to access target molecular architectures with enhanced biological or materials properties.

Propiedades

IUPAC Name |

ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLSTFBIYBXBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589609 | |

| Record name | Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848095-02-3 | |

| Record name | Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Structural and Chemical Properties

Molecular Architecture

Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate features a thiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a 4-fluorophenyl moiety. The SMILES notation CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F confirms this arrangement, while the InChIKey RLLSTFBIYBXBIU-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁FO₂S | |

| Molecular Weight | 250.29 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 848095-02-3 |

Synthetic Methodologies

Vilsmeier-Haack Reaction Followed by Ring-Closing

The most widely cited synthesis, detailed in patent CN105461680A, involves a four-step sequence starting from 4-fluoroacetophenone:

Step 1: Vilsmeier-Haack Formylation

4-Fluoroacetophenone undergoes formylation using solid triphosgene and dimethylformamide (DMF) at 0–25°C to yield 2-chloro-2-(4-fluorophenyl)acetaldehyde. This step achieves a 58.1% yield under optimized conditions.

Step 2: Thiophene Ring Formation

The aldehyde intermediate reacts with ethyl thioglycolate in acetonitrile under basic conditions (sodium carbonate, 65°C) to form the thiophene ring. This ring-closing reaction proceeds via nucleophilic attack of the thiolate on the carbonyl carbon, followed by cyclization. The patent reports an 88.1% yield for this compound.

Critical Reaction Parameters :

- Solvent : Acetonitrile (30 mL per 10 g of aldehyde)

- Base : Sodium carbonate (1.2 equivalents)

- Temperature : 65°C for 5 hours

Alternative Diazotization-Coupling Approach

Patent CN104292209A describes a diazotization strategy using para-fluoroaniline, thiophene, and copper powder. However, this method primarily yields 2-(4-fluorophenyl)thiophene rather than the ethyl ester derivative, limiting its utility for this specific compound.

Reaction Optimization and Scalability

Solvent and Base Selection

The choice of solvent significantly impacts yields in the ring-closing step. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates, while alternatives such as dichloromethane reduce side reactions. Sodium carbonate outperforms stronger bases (e.g., potassium hydroxide) by minimizing ester hydrolysis during the reaction.

Analytical Characterization

Spectroscopic Data

While the provided sources lack explicit NMR or IR data, the structural assignment aligns with analogous thiophene esters. Expected signals include:

- ¹H NMR : A triplet at δ 1.3 ppm (ethyl CH₃), a quartet at δ 4.3 ppm (ethyl CH₂), and aromatic protons between δ 7.0–7.8 ppm.

- ¹³C NMR : A carbonyl signal at ~165 ppm and fluorinated aromatic carbons at ~162 ppm (C-F coupling).

Industrial Applications and Derivatives

This compound serves as a precursor to decarboxylated derivatives like 2-(4-fluorophenyl)thiophene, which exhibit antimicrobial and antitumor activities. Its electron-deficient thiophene core also facilitates use in organic semiconductors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate. For instance, compounds derived from thiophene showed significant activity against various pathogens, including resistant strains of bacteria. A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development .

Anti-Cancer Properties

Research indicates that thiophene-based compounds can exhibit anti-proliferative effects against cancer cell lines. For example, derivatives similar to this compound have been evaluated for their activity against HepG-2 and MCF-7 cell lines, with some showing IC50 values lower than 25 μM . This suggests potential for development in cancer therapeutics.

Materials Science

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance the electronic properties and stability of these materials. This compound can potentially be used as a building block in synthesizing novel organic semiconductors .

Conductive Polymers

Thiophene derivatives are also integral in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can improve conductivity and processability, making it valuable for applications in flexible electronics and sensors .

Synthesis and Chemical Reactions

Building Block for Synthesis

this compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, such as Suzuki coupling and nucleophilic substitutions, to yield more complex molecules with potential biological activities . This adaptability makes it a valuable compound in synthetic organic chemistry.

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparación Con Compuestos Similares

Thiophene-2-carboxylate derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and electronic properties. Below is a detailed comparison:

Structural and Functional Modifications

Key Observations :

- Substituent Position : The C2 ester group in thiophene-2-carboxylates (vs. C3 in thiophene-3-carboxylates) is critical for maintaining planar geometry, enhancing interactions with enzymes like HDACs .

- Electron-Withdrawing Groups : Fluorine (4-fluorophenyl) and chlorine (4-chlorophenyl) at C5 improve metabolic stability and target affinity. For instance, 4-chlorophenyl analogs in showed superior anticancer activity over doxorubicin .

- Heterocyclic Core : Replacing thiophene with thiazole () reduces bioactivity relevance, highlighting the importance of the thiophene scaffold in medicinal applications.

Physicochemical Properties

- Melting Points: Derivatives like Ethyl 5-(6-(3-chloropropoxy)-7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate () exhibit high melting points (>270°C), indicative of strong crystalline packing and stability .

- Solubility : Esters with polar substituents (e.g., sulfonamide in ) show improved aqueous solubility, enhancing bioavailability .

Actividad Biológica

Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical interactions, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound exhibits notable interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes are pivotal in the metabolism of many substances within the body, and the compound can either inhibit or activate their activity depending on the specific enzyme involved and the context of the reaction.

Enzyme Interactions

- Cytochrome P450 : The compound binds with these enzymes, leading to alterations in their conformation and activity.

- Transport Proteins : It also interacts with transport proteins, influencing the transport of other molecules across cell membranes.

Cellular Effects

The compound significantly influences various cellular processes, particularly through modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis.

Gene Expression Modulation

By modulating the MAPK pathway, this compound can upregulate or downregulate specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall function.

Molecular Mechanism

The molecular mechanism of action for this compound involves its binding interactions with biomolecules. It can act as either an inhibitor or activator of enzymes based on its context:

- Inhibition/Activation : The interaction with cytochrome P450 enzymes can lead to significant changes in enzyme activity.

- Transcription Factors : It may also bind to transcription factors or regulatory proteins, modulating gene transcription.

Metabolic Pathways

This compound participates in various metabolic pathways. Its metabolism involves biotransformation processes that yield metabolites with distinct biological activities. These pathways can significantly influence the compound's overall effects on cellular processes and its therapeutic potential.

Transport and Distribution

The compound's distribution within cells is facilitated by its interactions with transport and binding proteins. These interactions determine its localization within cellular compartments, affecting its bioavailability and efficacy:

- Cellular Entry : Binding to transport proteins enhances entry into cells.

- Intracellular Distribution : Interactions with binding proteins influence distribution within organelles.

Scientific Research Applications

This compound has several applications across different fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Utilized in studying enzyme interactions and biochemical assays.

- Medicine : Investigated for potential anti-inflammatory and anticancer properties .

- Industry : Used in developing advanced materials like organic semiconductors.

Anti-inflammatory Activity

Research indicates that thiophene-based compounds exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, a related thiophene derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .

Anticancer Activity

The compound has shown promising anti-proliferative activity against various cancer cell lines:

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with a Gewald-like cyclocondensation reaction using 4-fluorobenzaldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol under reflux (48–72 hours). Adjust molar ratios (1:1:1.2 for aldehyde:ester:sulfur) to minimize side products .

- Step 2 : Acidify the reaction mixture post-reflux to precipitate intermediates. Recrystallize using ethanol/water (3:1 v/v) to achieve >85% purity.

- Step 3 : Optimize yield (typically 60–75%) by controlling temperature (80–90°C) and using catalytic piperidine (0.5–1 mol%) to accelerate cyclization .

- Key Data :

| Parameter | Optimal Range | Yield Improvement Strategy |

|---|---|---|

| Reaction Temperature | 80–90°C | Slow heating (2°C/min) |

| Catalyst Loading | 0.5–1 mol% piperidine | Incremental addition |

| Solvent System | Ethanol/water (3:1) | Gradient recrystallization |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR Analysis : Use - and -NMR in CDCl₃. Key peaks:

- Thiophene protons (δ 7.2–7.4 ppm, doublet, J = 4.2 Hz).

- Fluorophenyl aromatic protons (δ 7.5–7.8 ppm, multiplet) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at 1710–1725 cm⁻¹ and C-F vibration at 1220–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 280.1. Fragmentation should show loss of ethoxy group (m/z 235) .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodology :

- Single-Crystal XRD : Grow crystals via slow evaporation of ethyl acetate solution. Use SHELXL for refinement (R-factor < 0.05). Key parameters:

- Space group: P2₁/c.

- Unit cell dimensions: a = 8.42 Å, b = 10.56 Å, c = 12.34 Å (based on analogous structures) .

- Software : Process data with WinGX for structure solution and ORTEP for visualization of anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between XRD data and spectroscopic results (e.g., unexpected dihedral angles in XRD vs. NMR coupling constants)?

- Methodology :

- Step 1 : Verify crystallographic data for twinning or disorder using PLATON (e.g., ROTAX analysis in SHELXL) .

- Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental dihedral angles. Adjust torsional constraints in refinement if deviations exceed 5° .

- Step 3 : Re-examine NMR solvent effects: CDCl₃ may induce conformational averaging. Use low-temperature NMR (-40°C) to detect hindered rotation .

Q. What strategies are effective in analyzing supramolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of this compound?

- Methodology :

- Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., C(4) chains for C-H···O interactions). Measure donor-acceptor distances (<3.2 Å) and angles (>120°) .

- Hirshfeld Surface Analysis : Quantify π-π interactions (≥4% contribution to surface) via CrystalExplorer. Focus on fluorophenyl-thiophene contacts (dnorm < 1.8 Å) .

Q. How can computational methods predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound for materials science applications?

- Methodology :

- DFT Calculations : Use Gaussian09 with M06-2X/def2-TZVP. Key outputs:

- HOMO (-6.2 eV) localized on thiophene ring.

- LUMO (-2.1 eV) on fluorophenyl group.

- Solvent Effects : Include PCM model (ε = 4.8 for ethyl acetate). Compare gas-phase vs. solvated energy gaps (ΔE ≈ 0.3 eV) .

Q. What experimental and computational approaches are recommended to study ring puckering dynamics in thiophene derivatives?

- Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from XRD data. For planar thiophene, q ≈ 0 Å; deviations >0.05 Å indicate puckering .

- MD Simulations : Run 10 ns trajectories in GROMACS using OPLS-AA force field. Analyze dihedral angle distributions (θthiophene = 0° ± 5°) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across literature sources (e.g., 130–132°C vs. 188–192°C)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.